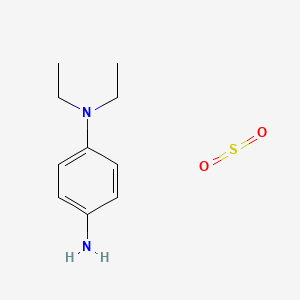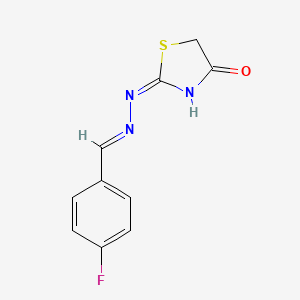
4'-Amino-3-nitrochalcone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Amino-3-nitrochalcone is a derivative of chalcone, an organic compound belonging to the flavonoid family. Chalcones are characterized by their α,β-unsaturated ketone structure, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. 4’-Amino-3-nitrochalcone is distinguished by the presence of an amino group at the 4’ position and a nitro group at the 3 position on the aromatic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Amino-3-nitrochalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aryl aldehyde and an aryl ketone in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an ethanol (EtOH) medium . The reaction proceeds under reflux conditions, and the product is usually purified by recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of chalcones, including 4’-Amino-3-nitrochalcone, can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of heterogeneous catalysts such as potassium carbonate (K2CO3) and basic alumina (Al2O3) can further enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Amino-3-nitrochalcone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate (KMnO4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Reduction: H2/Pd-C, ethanol, room temperature.
Oxidation: KMnO4, acidic medium, room temperature.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products:
- Reduction of the nitro group yields 4’-Amino-3-aminochalcone.
- Oxidation of the amino group yields 4’-Nitroso-3-nitrochalcone.
- Nitration yields 4’-Amino-3,5-dinitrochalcone.
Applications De Recherche Scientifique
4’-Amino-3-nitrochalcone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4’-Amino-3-nitrochalcone involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
4’-Amino-3-nitrochalcone can be compared with other chalcone derivatives:
4’-Amino-3-chlorochalcone: Similar structure but with a chlorine atom instead of a nitro group, exhibiting different biological activities.
4’-Amino-3-methoxychalcone: Contains a methoxy group, showing variations in its chemical reactivity and applications.
4’-Amino-3-hydroxychalcone: The presence of a hydroxyl group enhances its antioxidant properties.
Propriétés
Numéro CAS |
952578-25-5 |
|---|---|
Formule moléculaire |
C15H12N2O3 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
(E)-1-(4-aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12N2O3/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(10-11)17(19)20/h1-10H,16H2/b9-4+ |
Clé InChI |
UPORNSJTCPUYNK-RUDMXATFSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CC=C(C=C2)N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tricyclo[2.2.1.02,6]heptane-1-carboxamide](/img/structure/B11968321.png)


![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11968334.png)

![2-[2-(3,3-Dimethyloxiranyl)vinyl]-2,3-dimethyloxirane](/img/structure/B11968347.png)

![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11968351.png)
![methyl 4-[(E)-{[3-(4-tert-butylphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoate](/img/structure/B11968352.png)

![(5Z)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968370.png)

![ethyl 4-({[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B11968386.png)

